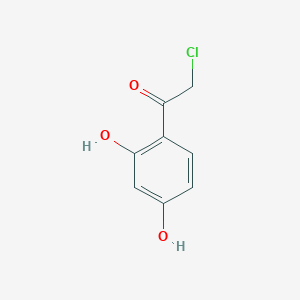
2-Chloro-1-(2,4-dihydroxyphenyl)ethanone
Cat. No. B1586509
Key on ui cas rn:
25015-92-3
M. Wt: 186.59 g/mol
InChI Key: PKYLMJSVVVYYRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07442808B2
Procedure details


A 100L round bottomed flask (RBF) containing 34.0 L of 1,4-dioxane was charged with 5.0 kg of HCl gas through a subsurface line. Resorcinol (10.0 kg) was then added as a solid, followed by addition of solid ZnCl2 (6.20 kg). A slight exotherm from 21 to 29° C. occurred after the ZnCl2 addition. The mixture was cooled with an ice/water bath, and chloroacetonitrile (7.50 kg) was added in portions over 2 h while maintaining the temperature at <40° C. The reaction mixture was aged 9 h at room temperature, and then water (34 L) was charged over 0.5 h. An exotherm to 40° C. occurred at the beginning of the water addition, and the reaction eventually cooled to 27° C. by the end of the addition. The resulting slurry was aged for 11 h at room temperature. More water (14L) was added, and the slurry was cooled to 0° C. The slurry was filtered, washed with water (4×20L), and then dried under a fast flow of nitrogen. After 5 days of drying, the chloroketone 2 was isolated as a light pink solid.

[Compound]
Name
100L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two








Identifiers


|
REACTION_CXSMILES
|
[O:1]1CCO[CH2:3][CH2:2]1.Cl.[C:8]1([CH:15]=[CH:14][CH:13]=[C:11]([OH:12])[CH:10]=1)[OH:9].[Cl:16]CC#N>[Cl-].[Cl-].[Zn+2].O>[Cl:16][CH2:3][C:2]([C:13]1[CH:14]=[CH:15][C:8]([OH:9])=[CH:10][C:11]=1[OH:12])=[O:1] |f:4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
34 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
[Compound]
|
Name
|
100L
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
34 L
|
|
Type
|
reactant
|
|
Smiles
|
O1CCOCC1
|
Step Three
|
Name
|
|
|
Quantity
|
5 kg
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
10 kg
|
|
Type
|
reactant
|
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Step Five
|
Name
|
|
|
Quantity
|
7.5 kg
|
|
Type
|
reactant
|
|
Smiles
|
ClCC#N
|
Step Six
|
Name
|
|
|
Quantity
|
6.2 kg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].[Cl-].[Zn+2]
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].[Cl-].[Zn+2]
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
27 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
from 21 to 29° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled with an ice/water bath
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the temperature at <40° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The resulting slurry was aged for 11 h at room temperature
|
|
Duration
|
11 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the slurry was cooled to 0° C
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The slurry was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water (4×20L)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under a fast flow of nitrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After 5 days of drying
|
|
Duration
|
5 d
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

